Chemical structure and stereochemistry of D-mannono-delta-lactone
Chemical structure and stereochemistry of D-mannono-delta-lactone
The Stereochemical and Synthetic Profiling of D-Mannono- δ -lactone
Executive Summary
D-Mannono- δ -lactone (D-mannono-1,5-lactone) is a highly versatile chiral building block utilized extensively in advanced organic synthesis, rare L-sugar derivation, and the development of enzyme inhibitors (such as those targeting α -mannosidase). As a cyclic ester derived from D-mannonic acid, its unique stereochemical configuration dictates its conformational behavior in solution, which in turn governs its reactivity profile. This technical guide deconstructs the structural dynamics of D-mannono-1,5-lactone, provides field-proven protocols for its kinetic isolation, and outlines its critical role in modern drug development workflows.
Structural & Stereochemical Fundamentals
The pyranose ring of D-mannono-1,5-lactone is defined by its specific stereocenters at C2, C3, C4, and C5. Unlike its epimer D-glucono-1,5-lactone, which readily adopts a standard 4H3 half-chair conformation, D-mannono-1,5-lactone exhibits a distinct conformational preference due to its stereochemistry[1].
Quantitative Data Profile
| Property | Value |
| IUPAC Name | (3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one[2] |
| Molecular Formula | C6H10O6 [2] |
| Molecular Weight | 178.14 g/mol [2] |
| Topological Polar Surface Area (TPSA) | 107 Ų[2] |
| Dominant Solution Conformation | B2,5 (Boat)[1] |
| CAS Registry Number | 10366-75-3 / 32746-79-5[2] |
Conformational Causality
The orientation of the C2 hydroxyl group is the primary driver of the lactone's 3D architecture. In the D-mannose configuration, the C2 hydroxyl is axial. If the molecule were to adopt the standard 4H3 half-chair conformation, this axial substituent would generate severe 1,3-diaxial steric clashes and torsional strain. To alleviate this thermodynamic penalty, the pyranose ring flexes into a B2,5 boat conformation in solution[1]. This structural adaptation is not merely a physical curiosity; it directly impacts the molecule's binding affinity to enzyme active sites and its trajectory during nucleophilic attack[3].
Caption: Logical flow of how C2 stereochemistry dictates the B2,5 conformation and downstream reactivity.
Experimental Protocol: Synthesis and Kinetic Isolation
Synthesizing the δ -lactone (1,5-lactone) from D-mannose requires strict kinetic control. The γ -lactone (1,4-lactone) is thermodynamically more stable; therefore, providing too much thermal energy during the reaction will drive the equilibrium toward ring contraction[3]. The following self-validating protocol utilizes catalytic dehydrogenation to trap the 6-membered ring.
Protocol: Synthesis of D-Mannono-1,5-lactone via Catalytic Dehydrogenation
Mechanistic Rationale: Traditional aqueous oxidations (e.g., bromine water) often yield a complex mixture of 1,4- and 1,5-lactones. Utilizing Shvo's catalyst (a ruthenium cyclopentadienyl complex) allows for the direct dehydrogenation of the hemiacetal form of D-mannose. This locks the pyranose ring into the δ -lactone before thermodynamic equilibration to the furanose-derived γ -lactone can occur[3].
Step-by-Step Methodology:
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Catalyst Activation: In a dry, inert atmosphere (argon), activate Shvo's catalyst dimer in a coordinating solvent (e.g., DMF) at 60°C.
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Substrate Introduction: Introduce anhydrous D-mannose to the reaction vessel. Causality: The strict absence of water is critical to prevent the premature hydrolysis of the nascent lactone back to the open-chain aldonic acid, which would subsequently cyclize into the favored γ -lactone[3].
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Dehydrogenation: Stir the reaction mixture continuously. The ruthenium catalyst accepts a hydride from the anomeric carbon and a proton from the anomeric hydroxyl, efficiently oxidizing the hemiacetal directly to the lactone[3].
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Kinetic Isolation: Terminate the reaction rapidly by cooling the vessel to 0°C. Extract the product using cold organic solvents. Causality: The kinetic trap is established by minimizing thermal energy; exceeding room temperature during workup provides the activation energy necessary for the ring to contract into the thermodynamically stable γ -lactone.
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Validation System: Confirm the structural integrity via 1H NMR in DMSO−d6 . The distinctive coupling constants of the ring protons will verify the B2,5 conformation of the 6-membered ring, distinguishing it from the 5-membered γ -lactone[3].
Advanced Applications: L-Sugar Synthesis via Mitsunobu Inversion
D-mannono-1,5-lactone is a highly efficient precursor for the synthesis of rare L-sugars, such as L-gulose. The conversion relies on the inversion of stereochemistry at the C5 position[4].
Protocol: Conversion of D-Mannono-1,5-lactone to L-Gulose
Mechanistic Rationale: The synthesis utilizes a Mitsunobu cyclization of a δ -hydroxyalkoxamate intermediate. In many sugar lactones, this step yields a problematic mixture of O-alkylated and N-alkylated products. However, the axial C2 hydroxyl group inherent to the D-manno configuration sterically hinders the nitrogen atom, driving the reaction exclusively toward O-alkylation (up to 91% yield)[4][5].
Step-by-Step Methodology:
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Alkoxyamination: Treat D-mannono-1,5-lactone with an alkoxyamine and trimethylaluminum ( Me3Al ) in CH2Cl2 at room temperature. This opens the lactone ring, yielding the δ -hydroxyalkoxamate intermediate[4].
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Mitsunobu Cyclization: React the intermediate with triphenylphosphine ( PPh3 ) and diethyl azodicarboxylate (DEAD). Causality: The C5 hydroxyl is activated by the phosphonium species and undergoes a clean intramolecular SN2 displacement by the oxime oxygen. This step successfully inverts the C5 stereocenter[4].
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Deoximation: Hydrolyze the resulting O-cyclized oxime using p-toluenesulfonic acid (p-TsOH) in acetone at room temperature to yield L-gulono-1,5-lactone in quantitative yields[4].
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Reduction: Reduce the carbonyl moiety using an excess of Diisobutylaluminum hydride (DIBAL) to yield the final L-gulose derivative[4].
Caption: Step-by-step workflow for synthesizing D-mannono-1,5-lactone and its conversion to L-gulose.
References
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A Novel and Practical Synthesis of l-Hexoses from d-Glycono-1,5-lactones, acs.org, 4
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An allolactose trapped at the lacZ β-galactosidase active site..., cdnsciencepub.com, 1
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δ‐Galactonolactone: Synthesis, Isolation, and Comparative Structure..., researchgate.net, 3
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Mannono-1,5-lactone | C6H10O6 | CID 151504, nih.gov, 2
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Novel Synthesis of l-Ribose from d-Mannono-1,4-lactone, acs.org, 5
